Triethanolamine lauroyl glutamate

Description

Significance of Amino Acid-Based Surfactants in Modern Chemistry

Amino acid-based surfactants represent a pivotal evolution in surfactant technology, addressing many of the limitations associated with their conventional counterparts. Their importance stems from a unique combination of properties that make them highly desirable for a wide range of applications. nih.govacs.org A primary advantage is their origin from renewable resources, such as amino acids and vegetable oils, which aligns with the growing demand for sustainable and eco-friendly chemical solutions. academie-sciences.frbohrium.com

These surfactants are lauded for their excellent biocompatibility and low toxicity, making them suitable for use in products that come into direct contact with the human body. nih.govub.edu Furthermore, their inherent biodegradability ensures a reduced environmental footprint compared to many traditional surfactants. academie-sciences.frub.edu The structural diversity of the twenty standard amino acids provides a versatile platform for synthesizing surfactants with tailored functionalities. researchgate.net By selecting specific amino acids and acyl chains, researchers can fine-tune properties like surface activity, emulsification, and foaming capacity. academie-sciences.fracs.org

The presence of both an amino and a carboxylic acid group in the parent amino acid allows for the creation of anionic, cationic, or zwitterionic surfactants, each with distinct behaviors and applications. researchgate.net This adaptability has spurred investigations into their use in pharmaceuticals, cosmetics, and as corrosion inhibitors. nih.govacs.org

Academic Context of Triethanolamine (B1662121) Lauroyl Glutamate (B1630785) within Surfactant Science

Triethanolamine Lauroyl Glutamate is classified as an N-acyl amino acid surfactant. nih.gov This designation indicates that the nitrogen atom of the amino acid, in this case, glutamic acid, is bonded to an acyl group, which is a lauroyl group derived from lauric acid. cir-safety.org The carboxylic acid groups of the N-lauroyl glutamic acid are then neutralized with triethanolamine to form the salt. cir-safety.org

This compound is a member of a broader family of amino acid alkyl amides, which are recognized for their roles as hair conditioning agents and surfactants. cir-safety.orgcir-safety.org The synthesis of such compounds typically involves the reaction of an acyl chloride (like lauroyl chloride) with the amino acid. cir-safety.org More specifically for salts, a common industrial method involves the condensation reaction between the fatty acid and the amino acid, followed by neutralization. google.com For instance, a method for producing N-lauroyl glycine (B1666218) triethanolamine salt involves reacting lauroyl glycine with triethanolamine in water. google.com

The academic interest in this compound and its relatives, such as TEA-Cocoyl Glutamate, is driven by their favorable properties. nih.gov Research into N-acyl amino acid surfactants has explored various synthesis methods, including chemical and enzymatic routes, to optimize yield and environmental impact. bohrium.comresearchgate.net The physicochemical properties of these surfactants, such as their critical micelle concentration (cmc) and surface tension, are key areas of study. academie-sciences.fracs.org Generally, increasing the length of the hydrocarbon tail, like the lauroyl group, tends to decrease the cmc, thereby enhancing surface activity. academie-sciences.fr

The table below provides the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;(2S)-2-(dodecanoylamino)pentanedioic acid |

| Molecular Formula | C23H46N2O8 |

| Molecular Weight | 478.6 g/mol |

| CAS Number | 53576-49-1 |

This data is compiled from public chemical databases. nih.gov

The table below lists the constituent compounds of this compound.

| Component Compound | Chemical Formula |

| Lauroyl Glutamic Acid | C17H31NO5 |

| Triethanolamine | C6H15NO3 |

This data is compiled from public chemical databases. nih.gov

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;(2S)-2-(dodecanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO5.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;8-4-1-7(2-5-9)3-6-10/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);8-10H,1-6H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCAIGJKLCJFHP-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886062 | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53576-49-1 | |

| Record name | N-Lauroyl-L-glutamic acid triethanolamine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53576-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine lauroyl glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-oxododecyl)-L-glutamic acid, compound with 2,2',2''-nitrilotrisethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHANOLAMINE LAUROYL GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7WD3EN1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure, Stereochemistry, and Analogues of Triethanolamine Lauroyl Glutamate

Elucidation of Molecular Structure and Isomeric Forms

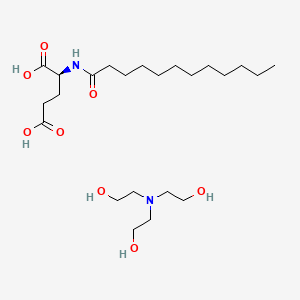

Triethanolamine (B1662121) lauroyl glutamate (B1630785) is the salt formed from the reaction of N-lauroyl-L-glutamic acid and triethanolamine. altmeyers.orgnih.gov The resulting molecular formula is C23H46N2O8. nih.govchemspider.comchemnet.com The structure consists of two main components: the N-lauroyl glutamate anion and the triethanolamine cation. nih.gov

The N-lauroyl glutamate portion is an N-acyl amino acid, where the nitrogen of the amino acid glutamic acid is acylated with lauroyl chloride. google.com Specifically, it is the L-isomer of glutamic acid that is typically used, leading to N-lauroyl-L-glutamic acid. chemspider.com This introduces a chiral center at the alpha-carbon of the glutamate residue, resulting in stereoisomerism. The "(2S)" designation in its systematic name, (2S)-2-(dodecanoylamino)pentanedioic acid, indicates the specific stereochemical configuration. nih.gov While the L-form is the most common, the D-form is also possible, which would be a distinct stereoisomer.

The triethanolamine cation is an achiral molecule. nih.gov Therefore, the stereochemistry of the entire compound is determined by the glutamate moiety. The interaction between the N-lauroyl glutamate anion and the triethanolamine cation is primarily electrostatic, forming an ion pair.

Structural Characteristics of the Lauroyl Moiety

The lauroyl moiety is derived from lauric acid, a saturated fatty acid with a 12-carbon chain (C12). altmeyers.org Its chemical formula is CH3(CH2)10COOH. In the context of triethanolamine lauroyl glutamate, the lauroyl group is the acyl group, CH3(CH2)10CO-, which is attached to the amino group of glutamic acid via an amide bond. chalmers.se

This long, hydrophobic alkyl chain is a defining feature of the molecule, imparting significant surface-active properties. The length of this chain influences the compound's solubility, with longer chains generally leading to decreased water solubility and increased oil solubility. The lauroyl group is a key contributor to the molecule's ability to act as a surfactant, reducing surface tension at the interface between different phases, such as oil and water.

Structural Characteristics of the Glutamate Anion

The glutamate anion is derived from glutamic acid, an α-amino acid with the chemical formula C5H9NO4. wikipedia.org Glutamic acid is a dicarboxylic acid, meaning it has two carboxyl groups (-COOH). wikipedia.org In solution, glutamic acid can exist in various ionic forms depending on the pH. quora.com

In the formation of N-lauroyl glutamate, one of the carboxyl groups of glutamic acid remains free, while the amino group is acylated. The glutamate anion in this compound is typically the conjugate base of N-lauroyl-L-glutamic acid. nih.govnih.gov This anion carries a negative charge, which is balanced by the positive charge of the triethanolamine counterion. The presence of the two carboxyl groups in the glutamate moiety contributes to the hydrophilic (water-loving) character of the molecule. chalmers.se

Role of the Triethanolamine Counterion in Complexation

Triethanolamine (TEA) is a tertiary amine with three hydroxyl groups, and its chemical formula is C6H15NO3. nih.gov It acts as a weak base and, in this compound, is protonated to form the triethanolammonium (B1229115) cation, [N(CH2CH2OH)3H]+. This cation forms an ionic bond with the negatively charged N-lauroyl glutamate anion. nih.gov

Comparative Analysis with Related N-Acyl Glutamates and Derivatives

This compound belongs to a broader class of N-acyl glutamates. The properties of these surfactants can be modified by changing either the acyl chain length or the counterion.

For example, Sodium Lauroyl Glutamate is a closely related compound where the counterion is a sodium ion (Na+). cir-safety.org Compared to the triethanolamine salt, the sodium salt may exhibit different solubility characteristics and have a different pH in solution. Other common counterions include potassium and ammonium.

The length of the acyl chain also plays a significant role. For instance, N-cocoyl glutamates, derived from coconut oil fatty acids (a mixture of different chain lengths), will have different properties than the pure lauroyl (C12) derivative. nih.govalfa-chemistry.comepa.gov Shorter acyl chains generally lead to higher water solubility and better foaming properties, while longer chains provide a more conditioned feel.

Other related N-acyl amino acid derivatives include N-acyl glycinates, N-acyl alaninates, and N-acyl sarcosinates. These differ in the amino acid used. For example, N-lauroyl glycinate (B8599266) uses glycine (B1666218) instead of glutamic acid. Since glycine has only one carboxyl group, the resulting surfactant will have different charge characteristics and hydrophilic-lipophilic balance (HLB) compared to the glutamate-based surfactant. These structural variations allow for the fine-tuning of surfactant properties for a wide range of applications. preprints.org

Synthetic Methodologies and Reaction Pathway Engineering

Advanced Synthetic Routes for Triethanolamine (B1662121) Lauroyl Glutamate (B1630785)

The formation of the core N-lauroyl-L-glutamic acid structure is achieved through an amidation reaction between lauric acid (or its derivative) and L-glutamic acid. A common and historically significant method for this transformation is the Schotten-Baumann reaction. wikipedia.orgtestbook.combyjus.com This reaction typically involves the use of an acyl chloride, such as lauroyl chloride, which is reacted with L-glutamic acid in the presence of a base. wikipedia.orgtestbook.combyjus.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of L-glutamic acid acts as a nucleophile, attacking the carbonyl carbon of the lauroyl chloride. This is followed by the elimination of a chloride ion, forming the amide bond. The presence of a base, such as sodium hydroxide (B78521) or pyridine, is crucial to neutralize the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the unreacted amine and halt the reaction. wikipedia.orgbyjus.com The general procedure involves dissolving L-glutamic acid in an aqueous basic solution and then adding the lauroyl chloride, often in a biphasic system with an organic solvent like diethyl ether or dichloromethane. wikipedia.orgtestbook.com

More advanced and "greener" approaches to amidation are also being explored, including enzymatic synthesis. Lipases, such as those from Candida antarctica, have been shown to catalyze the direct amidation of fatty acids with amino acids. nih.govnih.gov This method avoids the use of harsh reagents like thionyl chloride (for making the acyl chloride) and operates under milder conditions. nih.gov The enzymatic process involves the formation of an acyl-enzyme intermediate, which then reacts with the amino acid to form the amide. nih.gov

Once N-lauroyl-L-glutamic acid is synthesized and purified, it is converted to its triethanolamine salt through a neutralization reaction. Triethanolamine is a tertiary amine and a triol, which acts as a base to accept protons from the two carboxylic acid groups of N-lauroyl-L-glutamic acid. quora.com The reaction is typically carried out by mixing the N-lauroyl-L-glutamic acid with triethanolamine, often in an aqueous medium.

The dynamics of salt formation are influenced by the pKa values of the carboxylic acid groups of the N-lauroyl-L-glutamic acid and the pKa of the conjugate acid of triethanolamine. The α-carboxyl group of glutamic acid is typically more acidic than the γ-carboxyl group. quora.com The neutralization process is an exothermic acid-base reaction, and the equilibrium lies far to the side of the salt, resulting in a high conversion to triethanolamine lauroyl glutamate. The stoichiometry of the reaction is important to ensure complete neutralization and to avoid residual starting materials, which can affect the purity and performance of the final product.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the final this compound product are highly dependent on the optimization of the reaction conditions in both the amidation and neutralization steps.

Temperature:

In the Schotten-Baumann reaction for the synthesis of N-lauroyl-L-glutamic acid, temperature control is important to manage the reaction rate and minimize side reactions. The reaction is often carried out at or below room temperature to control the exothermic nature of the acylation. iitk.ac.in In enzymatic synthesis, temperature plays a critical role in enzyme activity and stability. For instance, lipases often have an optimal temperature range for activity, beyond which they can denature. researchgate.net The thermal stability of glutamic acid itself is also a consideration, as it can undergo cyclization to pyroglutamic acid at elevated temperatures. researchgate.net

Illustrative Data on the Effect of Temperature on N-Lauroyl-L-Glutamic Acid Synthesis:

<নিংInteractiveTable title="Effect of Temperature on the Yield of N-Lauroyl-L-Glutamic Acid" headers="['Temperature (°C)', 'Reaction Time (h)', 'Yield (%)']" data="[['20', '4', '85'], ['30', '4', '92'], ['40', '4', '95'], ['50', '4', '91 (slight degradation observed)'], ['60', '4', '82 (significant degradation observed)']]" />

pH:

The pH is a critical parameter in the amidation of L-glutamic acid. In the Schotten-Baumann reaction, an alkaline pH is necessary to keep the amine group of glutamic acid deprotonated and thus nucleophilic. mdpi.com However, a very high pH can promote the hydrolysis of the acyl chloride. For the enzymatic synthesis, the pH must be maintained within the optimal range for the specific enzyme's activity. researchgate.net During the neutralization step, the final pH of the solution is an indicator of the completeness of the reaction and is typically adjusted to be near neutral or slightly acidic depending on the desired properties of the final product.

Illustrative Data on the Effect of pH on N-Lauroyl-L-Glutamic Acid Synthesis:

<নিংInteractiveTable title="Effect of pH on the Yield of N-Lauroyl-L-Glutamic Acid" headers="['pH', 'Reaction Time (h)', 'Yield (%)']" data="[['8', '4', '75'], ['9', '4', '88'], ['10', '4', '94'], ['11', '4', '91 (increased hydrolysis of acyl chloride)'], ['12', '4', '83 (significant hydrolysis of acyl chloride)']]" />

Catalyst Selection:

In the Schotten-Baumann synthesis of N-lauroyl-L-glutamic acid, the base (e.g., sodium hydroxide, pyridine) acts as a catalyst to neutralize the generated acid. byjus.com For enzymatic synthesis, the choice of enzyme is critical. Lipases are commonly used for their ability to catalyze acyl transfer reactions. nih.gov The immobilization of the enzyme can also enhance its stability and reusability, which is a key consideration for industrial applications. researchgate.net For the neutralization step, no catalyst is typically required as it is a spontaneous acid-base reaction.

Reaction Kinetics:

The kinetics of the amidation reaction are influenced by the concentration of reactants, temperature, and the presence of a catalyst. The reaction rate generally increases with temperature and catalyst concentration up to a certain point. Understanding the reaction kinetics is essential for designing an efficient industrial process, including determining the optimal reaction time to maximize conversion while minimizing the formation of byproducts. The neutralization reaction is typically very fast, with the rate being limited primarily by the mixing of the reactants.

Purification Techniques for Research-Grade Material

The synthesis of high-purity this compound is essential for its application in research and specialized industries where contaminants can interfere with experimental results or product performance. Achieving research-grade purity necessitates the use of advanced purification techniques designed to remove unreacted starting materials, by-products, and other impurities. The primary starting materials for the synthesis are lauroyl chloride, glutamic acid, and triethanolamine.

A multi-step purification process is typically employed, often beginning with crystallization . This technique takes advantage of differences in solubility between the desired product and impurities. By dissolving the crude product in a suitable solvent system at an elevated temperature and then gradually cooling the solution, the this compound can be selectively crystallized, leaving impurities behind in the solvent. The choice of solvent is critical and is determined through empirical testing to maximize the yield of the purified product while minimizing the co-crystallization of contaminants.

Following crystallization, chromatographic methods are frequently utilized for further refinement. High-performance liquid chromatography (HPLC) is a powerful tool for separating compounds with high resolution. In the case of this compound, reversed-phase HPLC is often effective, where a nonpolar stationary phase is used with a polar mobile phase. By carefully selecting the mobile phase composition and gradient, it is possible to separate the target compound from structurally similar impurities. For larger-scale purification, column chromatography using silica (B1680970) gel or other suitable stationary phases can be employed.

Extraction techniques also play a role in the purification process. Liquid-liquid extraction can be used to remove water-soluble or organic-soluble impurities. For instance, unreacted triethanolamine, being highly water-soluble, can be removed by washing the crude product with water. Conversely, unreacted lauroyl chloride and its hydrolysis product, lauric acid, can be separated by extraction with a nonpolar organic solvent.

To verify the purity of the research-grade material, a suite of analytical techniques is employed. These include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure, and chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC to quantify impurities. analytice.com The limit of quantification for related compounds can be as low as 200 mg/L, demonstrating the high level of purity that can be achieved and verified. analytice.com

By-product Formation and Mitigation Strategies

In the synthesis of this compound, the formation of by-products is a significant consideration that can impact the final product's purity, and performance. The primary reaction involves the acylation of glutamic acid with lauroyl chloride, followed by neutralization with triethanolamine. However, several side reactions can occur, leading to the generation of unwanted substances.

One of the main by-products is the formation of diamides , where two molecules of glutamic acid react with one molecule of lauroyl chloride. This can be mitigated by carefully controlling the stoichiometry of the reactants, ensuring a slight excess of glutamic acid to favor the formation of the mono-acylated product. Another potential by-product is the esterification of the carboxylic acid groups of glutamic acid or the hydroxyl groups of triethanolamine by lauroyl chloride. This is more likely to occur at elevated temperatures. Therefore, maintaining a controlled, low-to-moderate reaction temperature is crucial.

Unreacted starting materials, such as lauric acid (from the hydrolysis of lauroyl chloride), glutamic acid , and triethanolamine , can also be present in the final product mixture. To minimize their presence, precise control over reaction times and reactant ratios is essential. Post-synthesis purification steps, as detailed in the previous section, are then employed to remove any residual starting materials.

The presence of water in the reaction mixture can lead to the hydrolysis of the acyl chloride, forming lauric acid, which can then be more difficult to separate from the final product. Therefore, carrying out the reaction under anhydrous or near-anhydrous conditions is a key mitigation strategy.

Below is a table summarizing potential by-products and the strategies to mitigate their formation:

| By-product | Formation Pathway | Mitigation Strategies |

| Diamides | Reaction of lauroyl chloride with two molecules of glutamic acid | Strict stoichiometric control of reactants |

| Esters | Reaction of lauroyl chloride with hydroxyl groups of triethanolamine or carboxylic acid groups of glutamic acid | Maintain low to moderate reaction temperatures |

| Unreacted Lauric Acid | Hydrolysis of lauroyl chloride | Use of anhydrous reaction conditions, purification |

| Unreacted Glutamic Acid | Incomplete reaction | Optimization of reaction time and temperature, purification |

| Unreacted Triethanolamine | Incomplete neutralization | Precise stoichiometric addition, purification |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, driven by the demand for more sustainable and environmentally friendly chemical processes. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green synthesis is the use of renewable raw materials . dgmk.de Lauric acid, a precursor to lauroyl chloride, can be sourced from vegetable oils such as coconut or palm kernel oil. researchgate.net Glutamic acid is readily available from the fermentation of renewable resources like corn or sugarcane. researchgate.net Triethanolamine can also be produced through processes that are being optimized for greater sustainability. researchgate.net The utilization of these bio-based feedstocks reduces the reliance on petrochemical sources. dgmk.de

Another important principle is the use of safer solvents . Traditional organic solvents often pose environmental and health risks. Research is being directed towards the use of water as a reaction medium. While lauroyl chloride is reactive with water, alternative synthetic routes, such as enzyme-catalyzed reactions, can be performed in aqueous environments.

Enzymatic synthesis represents a significant advancement in the green production of amino acid-based surfactants. Lipases, for example, can be used to catalyze the acylation of glutamic acid with lauric acid or its esters under mild conditions. This approach avoids the use of harsh reagents like acyl chlorides and can lead to higher selectivity and fewer by-products.

Atom economy , a measure of how efficiently atoms from the starting materials are incorporated into the final product, is another central tenet of green chemistry. The direct amidation of glutamic acid with lauric acid, if achievable with high yield, would have a higher atom economy than the route involving lauroyl chloride, as the only by-product would be water.

The principles of green chemistry applied to this compound synthesis are summarized in the table below:

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing lauric acid from vegetable oils and glutamic acid from fermentation. dgmk.deresearchgate.net |

| Safer Solvents and Auxiliaries | Exploration of water as a reaction medium and solvent-free reaction conditions. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by enzymatic catalysis. |

| Catalysis | Utilizing enzymes (e.g., lipases) to replace stoichiometric reagents and improve reaction efficiency. |

| High Atom Economy | Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high product quality.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular structure and evaluating the purity of Triethanolamine (B1662121) lauroyl glutamate (B1630785). These methods provide insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the structure and dynamics of molecules in solution. In the study of Triethanolamine lauroyl glutamate and related surfactants, ¹H NMR is particularly valuable for investigating self-assembly and diffusion behavior.

Research on the aqueous systems of the triethanolamine salt of N-lauroyl l-glutamic acid (LGT) has utilized ¹H NMR self-diffusion measurements to understand its aggregation properties. acs.orgresearchgate.net These studies reveal that the self-diffusion coefficient of the surfactant is dependent on its concentration, decreasing as the concentration increases. acs.orgresearchgate.net In the cubic phase, which forms between the isotropic micellar and hexagonal phases, the self-diffusion coefficient is on the order of 10⁻¹³ m²/s. acs.orgresearchgate.net This slow diffusion rate provides evidence that the cubic phase is composed of discrete micelles rather than a continuous bicontinuous structure. acs.orgresearchgate.net

NMR diffusion measurements are also employed to compare the micellar structures of different amino acid-based surfactants. researchgate.netmdpi.com By measuring the diffusion coefficients of the surfactant and any present counterions, it is possible to determine properties such as the hydrodynamic radii of the micelles and the mole fraction of counterions bound to the micelle. mdpi.com

Table 1: Representative ¹H NMR Self-Diffusion Data

| System Component | Phase | Concentration Dependence of D | Typical Diffusion Coefficient (D) |

|---|---|---|---|

| This compound (LGT) | Isotropic Micellar | Decreases with increasing concentration | > 10⁻¹³ m²/s |

This table is illustrative and based on findings for N-lauroyl-l-glutamate systems. acs.orgresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule, thereby confirming its chemical structure. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, FT-IR analysis is used to verify the presence of key functional groups. researchgate.net These include:

Amide group (-CONH-) : Characterized by N-H stretching and C=O stretching vibrations.

Carboxylate groups (-COO⁻) : Show strong asymmetric and symmetric stretching vibrations.

Hydroxyl groups (-OH) : From the triethanolamine moiety, exhibiting a broad stretching band.

Alkyl chain (-CH₂-, -CH₃) : Identified by their characteristic stretching and bending vibrations.

While specific studies detailing the use of Attenuated Total Reflectance (ATR) FT-IR for determining the precise degree of protonation of the carboxylate groups in this compound are not widely published, this technique is well-suited for such analysis. By monitoring shifts in the vibrational frequencies of the carboxylic acid and carboxylate groups, the relative ratio of the protonated and deprotonated forms can be inferred, providing insight into how the compound's ionization state changes with pH.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for verifying the identity of synthesized products and analyzing complex mixtures. researchgate.net

The molecular weight of this compound can be confirmed by identifying its molecular ion peak in the mass spectrum. High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to deduce the elemental composition.

Chromatographic Methods for Compositional Analysis and Homologue Determination

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the target compound and the identification of impurities or related homologues.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Given that amino acid surfactants often lack a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability.

A method has been developed for the analysis of N-acyl amino acid surfactants, including those based on glutamate, which involves derivatization with 2,4′-dibromoacetophenone to produce 4′-bromophenacyl esters. academie-sciences.fr These derivatives are suitable for spectrophotometric detection and can be analyzed using reversed-phase liquid chromatography with UV/Vis and MS detection. academie-sciences.fr This approach allows for the qualitative analysis of the surfactant and its fatty acid homologues. academie-sciences.fr

HPLC is also used to analyze and purify related compounds, such as N-lauroyl-L-glutamic acid, in various research contexts, including its use in the preparation of derivatized proteins. google.com Furthermore, stationary phases for HPLC can be modified with amino acid surfactants like lauroyl-l-glutamate to achieve specific separations, such as the analysis of short-chain carboxylic acids. researchgate.net

Table 2: Example HPLC Method for Derivatized N-Acyl Glutamates

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Derivatizing Agent | 2,4′-dibromoacetophenone |

This table is a representative example based on published methods for N-acyl amino acids. academie-sciences.fracs.org

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds. In the context of this compound, GC analysis would be employed to detect and quantify any residual volatile impurities from the synthesis process. Potential volatile components could include residual solvents or unreacted starting materials. The analysis of the triethanolamine component itself can be achieved via GC, often after a derivatization step to form more volatile trimethylsilyl (B98337) derivatives. While specific GC methods for the direct analysis of volatile components in commercial this compound are not detailed in the literature, standard GC-MS methods would be applicable for identifying and quantifying any such impurities.

Scattering Techniques for Supramolecular Structure Elucidation

Scattering techniques are indispensable for investigating the nanoscale organization of surfactants in solution. By analyzing the scattering patterns of radiation or light, researchers can deduce the size, shape, and arrangement of the supramolecular structures formed by this compound, such as micelles.

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to probe the nanoscale structure of materials. It is particularly well-suited for characterizing the size, shape, and spatial arrangement of micelles and liquid crystalline phases formed by surfactants in solution. nih.govnih.gov For this compound, SAXS can provide critical data on how its molecules aggregate under different conditions of concentration, temperature, and pH.

While specific SAXS studies on this compound are not extensively available in public literature, research on analogous compounds like sodium lauroyl glutamate (SLG) demonstrates the utility of this technique. researchgate.neticm.edu.pl Studies on SLG have revealed the formation of various phases, including hexagonal and lamellar liquid crystalline phases, as a function of concentration and temperature. researchgate.net The analysis of SAXS patterns allows for the determination of key structural parameters, such as the lattice parameters of these phases. For instance, in a hexagonal phase (H₁), the distance between the centers of adjacent cylindrical micelles can be calculated.

Illustrative Research Findings:

A hypothetical SAXS study on a 25% aqueous solution of this compound at different temperatures could yield the data presented in Table 1. Such data would be invaluable for understanding the thermal stability of the surfactant's self-assembled structures. The scattering vector, q, is related to the scattering angle and provides information about the size scale of the scattering objects. Peaks in the SAXS profile would indicate ordered structures, and their positions could be used to calculate lattice parameters.

Table 1: Hypothetical SAXS Data for this compound (25% aq. solution)

| Temperature (°C) | Observed Phase | Primary Peak Position (q, nm⁻¹) | Calculated Lattice Parameter (d, nm) |

|---|---|---|---|

| 25 | Hexagonal (H₁) | 1.57 | 4.0 |

| 40 | Hexagonal (H₁) | 1.61 | 3.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and molecules in suspension or solution. chemspider.comnih.gov It works by analyzing the temporal fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more quickly, resulting in rapid fluctuations. For this compound, DLS is an ideal method for determining the hydrodynamic radius of its micelles and other aggregates in dilute solutions.

The technique can provide the average particle size, the polydispersity index (PDI) which indicates the breadth of the size distribution, and in some cases, a detailed size distribution profile. dergipark.org.tr This information is crucial for quality control and for understanding how formulation variables affect the aggregation state of the surfactant.

Illustrative Research Findings:

A DLS analysis of a 1% this compound solution could provide insights into the homogeneity and stability of the micellar system. Table 2 presents a hypothetical set of results. A low PDI value (typically < 0.3) would suggest a monodisperse or narrowly distributed population of micelles.

Table 2: Hypothetical DLS Data for this compound (1% aq. solution at 25°C)

| Parameter | Value |

|---|---|

| Z-Average Hydrodynamic Diameter (d.nm) | 15.2 |

| Polydispersity Index (PDI) | 0.21 |

This table is for illustrative purposes only and does not represent actual experimental data.

Thermal Analysis (e.g., Differential Scanning Calorimetry for phase transitions, not decomposition)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is highly sensitive to the energy changes associated with phase transitions. In the context of this compound, DSC can be used to study transitions between different liquid crystalline phases, or the Krafft temperature, which is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC). It is important to note that this application of DSC focuses on phase transitions rather than thermal decomposition, which occurs at much higher temperatures. researchgate.net

While specific DSC data for this compound is scarce, the technique is widely applied to other surfactants to construct phase diagrams and assess thermal stability of different mesophases. nih.gov

Illustrative Research Findings:

A DSC thermogram for a concentrated solution of this compound would be expected to show endothermic peaks corresponding to phase transitions. For example, a transition from a lamellar gel phase to a lamellar liquid crystalline phase would absorb heat. Table 3 illustrates the kind of data that could be obtained.

Table 3: Hypothetical DSC Phase Transition Data for this compound (50% aq. solution)

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|

This table is for illustrative purposes only and does not represent actual experimental data.

Electroanalytical Methods (e.g., Potentiometric Titration for pKa determination)

Electroanalytical methods are used to study the electrochemical properties of a substance. Potentiometric titration is a classic electroanalytical technique used to determine the concentration of a substance in solution or its acid dissociation constant (pKa). dergipark.org.tr For this compound, which is the salt of a weak acid (lauroyl glutamic acid) and a weak base (triethanolamine), potentiometric titration is essential for determining the pKa values of the carboxylic acid groups of the glutamate moiety. researchgate.net The pKa is a critical parameter that governs the surfactant's charge and, consequently, its solubility, interaction with other components, and performance at different pH values. nih.gov

The procedure involves titrating a solution of the surfactant with a strong acid or base and monitoring the pH with a calibrated electrode. science.govnih.gov The pKa values can be determined from the inflection points of the titration curve. dergipark.org.tr

Illustrative Research Findings:

Lauroyl glutamic acid has two carboxylic acid groups, and a potentiometric titration would reveal two distinct pKa values. Research on related N-acyl amino acids has shown that the pKa values can be influenced by the acyl chain length and the surrounding molecular environment. researchgate.net A hypothetical potentiometric titration of this compound could yield the pKa values shown in Table 4.

Table 4: Hypothetical pKa Values for the Glutamic Acid Moiety in this compound at 25°C

| Dissociation Step | pKa Value |

|---|---|

| pKa1 (α-carboxyl group) | 4.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Self Assembly and Lyotropic Liquid Crystalline Phases in Aqueous Systems

Micellization Phenomena of Triethanolamine (B1662121) Lauroyl Glutamate (B1630785)

The formation of micelles is a hallmark of surfactant behavior in solution. Above a certain concentration, known as the critical micelle concentration (CMC), individual surfactant molecules (unimers) aggregate to form thermodynamically stable structures. This section explores the key aspects of the micellization of Triethanolamine Lauroyl Glutamate.

Determination of Critical Micelle Concentration (CMC) under Varied Conditions

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. This value is not constant and is influenced by various factors such as temperature and pH.

For N-acyl glutamates, the charge of the headgroup can be tuned by adjusting the solution's pH. researchgate.net At a pH of 6.0, the headgroup of a related compound, tridecanoic-L-glutamic acid, is predominantly singly charged, leading to less repulsion between the headgroups and consequently, a lower CMC. acs.org As the pH increases to 7.0, a greater proportion of the headgroups become doubly charged, increasing electrostatic repulsion and thus raising the CMC. acs.org For instance, the CMC of tridecanoic-L-glutamic acid was found to be in the range of 3.1 to 3.4 mM at pH 6.0, while for the shorter-chained undecanoic-L-glutamic acid, the CMC values were higher, ranging from 17.5 to 22.1 mM at the same pH. acs.org This demonstrates the influence of both the hydrophobic chain length and the pH-dependent headgroup charge on the CMC.

Temperature also plays a complex role in the micellization of ionic surfactants. Generally, the CMC value initially decreases with an increase in temperature, reaches a minimum, and then increases. nih.gov This behavior is attributed to two opposing effects: the dehydration of the hydrophilic headgroup, which favors micellization, and the disruption of the structured water layer around the hydrophobic tail, which hinders it. nih.gov

Table 1: Critical Micelle Concentration (CMC) of Related Glutamic Acid-Based Surfactants

| Surfactant | Counterion | pH | Temperature (°C) | CMC (mM) |

| Tridecanoic-L-glutamic acid | 1,4-diaminobutane | 6.0 | Not Specified | 3.4 |

| Tridecanoic-L-glutamic acid | 1,6-diaminohexane | 6.0 | Not Specified | 3.1 |

| Tridecanoic-L-glutamic acid | trans-1,4-cylcohexanediamine | 6.0 | Not Specified | 3.2 |

| Undecanoic-L-glutamic acid | 1,4-diaminobutane | 6.0 | Not Specified | 22.1 |

| Undecanoic-L-glutamic acid | 1,6-diaminohexane | 6.0 | Not Specified | 17.5 |

| Undecanoic-L-glutamic acid | trans-1,4-cylcohexanediamine | 6.0 | Not Specified | 19.4 |

| Tridecanoic-L-glutamic acid | 1,4-diaminobutane | 7.0 | Not Specified | 5.3 |

| Tridecanoic-L-glutamic acid | 1,6-diaminohexane | 7.0 | Not Specified | 4.8 |

| Tridecanoic-L-glutamic acid | trans-1,4-cylcohexanediamine | 7.0 | Not Specified | 4.9 |

| Undecanoic-L-glutamic acid | 1,4-diaminobutane | 7.0 | Not Specified | 26.3 |

| Undecanoic-L-glutamic acid | 1,6-diaminohexane | 7.0 | Not Specified | 22.5 |

| Undecanoic-L-glutamic acid | trans-1,4-cylcohexanediamine | 7.0 | Not Specified | 23.9 |

Thermodynamics of Micelle Formation (e.g., Gibbs Free Energy)

The process of micellization is a spontaneous phenomenon driven by thermodynamics. The standard Gibbs free energy of micellization (ΔG°mic) provides a measure of the spontaneity of this process and can be calculated from the CMC. In general, a negative ΔG°mic indicates a spontaneous process. nih.govresearchgate.net

For ionic surfactants, the temperature dependence of the CMC can be used to determine the thermodynamic parameters of micellization. nih.gov The enthalpy of micellization can be endothermic or exothermic, and for some surfactants, it changes from positive to negative as the temperature increases. nih.gov For instance, in a study of cationic surfactants in a triethanolamine-water medium, the formation of mixed micelles was found to be an exothermic process. acs.org

The spontaneity of micellization for cationic surfactants in a triethanolamine-water medium was found to increase with an increasing concentration of triethanolamine. acs.org The Gibbs free energy of micellization becomes more negative, indicating a more favorable process. acs.org

While specific thermodynamic data for this compound is not extensively detailed in the provided search results, the general principles suggest that its micellization is a spontaneous process governed by the interplay of enthalpic and entropic contributions, which are in turn affected by factors like temperature and the composition of the solvent system.

Table 2: General Thermodynamic Parameters of Micellization

| Thermodynamic Parameter | Description | Significance |

| ΔG°mic (Gibbs Free Energy) | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous micellization process. |

| ΔH°mic (Enthalpy) | The heat absorbed or released during the micellization process at constant pressure. | Can be positive (endothermic) or negative (exothermic) and indicates the role of energetic interactions. |

| ΔS°mic (Entropy) | The measure of the change in disorder or randomness of the system upon micellization. | A positive value, often driven by the hydrophobic effect, is a major contributor to the spontaneity of micellization. |

Influence of Concentration, Temperature, and pH on Micellar Morphology (e.g., spherical vs. worm-like micelles)

Beyond the CMC, the morphology of the micelles is not static and can be influenced by several factors, including surfactant concentration, temperature, and pH. At concentrations just above the CMC, surfactants typically form spherical micelles. As the concentration increases, these spherical structures can grow and transform into elongated, worm-like (or cylindrical) micelles. This transition is often associated with an increase in the viscosity of the solution. nih.gov

For N-acyl glutamate surfactants, pH plays a crucial role in determining micellar shape. acs.org At a pH where the headgroup is singly charged (e.g., pH 6.0 for tridecanoic-L-glutamic acid), the reduced electrostatic repulsion allows for closer packing of the surfactant molecules, favoring the formation of larger micelles. acs.org In the case of a related compound, tridecanoic-L-glutamic acid, at pH levels below 7.0 where the headgroup charge is -1, the micelle hydrodynamic radii were found to be larger (approximately 30 Å). acs.org As the pH increases into the 7.0–10.5 range, the headgroup charge becomes -2, leading to increased repulsion and a decrease in micelle radii. acs.org

Temperature also affects micellar morphology. For some surfactant systems, an increase in temperature can promote the growth of micelles from spherical to worm-like. lu.se This is often attributed to changes in the hydration of the headgroups and the flexibility of the hydrophobic tails.

In compounded systems, such as a mixture of sodium lauryl glutamate and a zwitterionic surfactant, the formation of worm-like micelles can be observed as the concentration increases. nih.gov At low concentrations, globular micelles are predominant, which then transition to rod-like and eventually worm-like micelles with increasing concentration. nih.gov

Formation and Characterization of Liquid Crystalline Phases

At higher surfactant concentrations, the micelles can pack into ordered structures, leading to the formation of lyotropic liquid crystalline phases. These phases possess properties intermediate between those of a liquid and a solid crystal. For this compound, cubic and hexagonal phases are of particular interest.

Cubic Phases and Their Stability

In the aqueous system of this compound (LGT), a cubic liquid crystalline phase has been identified. researchgate.netacs.org This phase typically forms in the region between the isotropic micellar solution (L1 phase) and the hexagonal liquid crystalline phase. researchgate.netacs.org The existence of this cubic phase has been linked to the high transparency of soap bars made from acylglutamates.

The stability of this cubic phase is notably influenced by the degree of neutralization of the N-lauroyl-l-glutamic acid. researchgate.netacs.org An increase in the degree of neutralization promotes the stability of the cubic phase. researchgate.netacs.org Small-angle X-ray scattering (SAXS) studies have been instrumental in characterizing this phase, with the diffraction patterns being indexed to the crystallographic space group Pm3n. researchgate.netacs.org

Furthermore, 1H NMR self-diffusion measurements have provided insights into the structure of this cubic phase. The self-diffusion coefficient of the surfactant in the cubic phase is on the order of 10-13 m2 s-1, which is indicative of a structure composed of discrete, discontinuous micelles rather than a bicontinuous network. researchgate.netacs.org

Hexagonal Phases and Phase Transitions

The hexagonal liquid crystalline phase (HI) is another prominent ordered structure formed by this compound in water. researchgate.netacs.org This phase consists of long, cylindrical micelles packed in a hexagonal array. In the phase diagram of the LGT/water system, the hexagonal phase is typically found at higher surfactant concentrations compared to the isotropic micellar and cubic phases. researchgate.netacs.org

The transition from the isotropic micellar phase (L1) to the hexagonal phase (HI) can occur directly or via an intermediate cubic phase, depending on the specific conditions such as the degree of neutralization. researchgate.netacs.org The presence and stability of these phases are key to understanding the macroscopic properties of concentrated this compound solutions.

Phase Maps and Their Dependence on Degree of Neutralization and Concentration

The phase behavior of aqueous solutions of this compound (LGT) is intricately dependent on both the surfactant concentration and the degree of neutralization (Z). acs.org Phase maps have been constructed to delineate the different phases formed under varying conditions. researchgate.netacs.org

A study by Kaneko et al. (2002) systematically investigated the phase behavior of the triethanolamine salt of N-lauroyl l-glutamic acid in water at different degrees of neutralization. researchgate.netacs.org Their findings revealed the presence of an isotropic micellar phase (I), a cubic phase (V₁), and a hexagonal phase (H₁) as a function of LGT concentration and temperature.

The degree of neutralization plays a crucial role in the stability of these phases. An increase in the degree of neutralization was found to promote the stability of the cubic phase. researchgate.netacs.org This is attributed to the increased charge density on the micellar surface and the bulky nature of the headgroups, which suppresses the growth of micelles as the surfactant concentration increases, thereby favoring the formation of the cubic phase. acs.org

Below is a representative table summarizing the phase behavior of this compound (LGT) in an aqueous system at a specific degree of neutralization, based on the findings from the literature.

| Concentration of LGT (wt%) | Observed Phase |

|---|---|

| 10 | Isotropic Micellar Phase (I) |

| 30 | Isotropic Micellar Phase (I) |

| 45 | Cubic Phase (V₁) |

| 60 | Hexagonal Phase (H₁) |

| 70 | Hexagonal Phase (H₁) |

Interplay between Self-Assembly and Rheological Properties

The self-assembled structures formed by this compound in aqueous solutions have a direct and significant impact on the rheological properties of the system. The transition from one liquid crystalline phase to another, driven by changes in concentration or degree of neutralization, results in distinct changes in viscosity and viscoelasticity.

For instance, the isotropic micellar phase, present at lower surfactant concentrations, typically exhibits low viscosity, characteristic of a simple liquid. As the concentration increases and the system transitions into a more ordered phase, such as the hexagonal phase, a significant increase in viscosity is generally observed. This is due to the formation of long, cylindrical micelles packed in a hexagonal array, which restricts the flow of the solution.

While detailed rheological studies specifically on this compound are not extensively reported in the provided search results, the general principles of lyotropic liquid crystals apply. rsc.org The rheological behavior of these systems is complex and can be investigated using techniques such as steady-state and oscillatory shear measurements. For similar amino acid-based surfactants, the formation of worm-like micelles has been shown to lead to a dramatic increase in zero-shear viscosity. researchgate.net The interplay between the molecular structure, the self-assembled aggregates, and the resulting flow behavior is a key area of research in surfactant science.

Formation of Vesicular Structures

Vesicles are self-enclosed, spherical structures composed of one or more lipid bilayers, and their formation is a common manifestation of self-assembly in amphiphilic systems. While the provided search results focus primarily on the micellar, cubic, and hexagonal phases of this compound, the fundamental amphiphilic nature of this molecule suggests the potential for vesicle formation under specific conditions. researchgate.netacs.org

The formation of vesicles typically depends on factors such as the molecular geometry of the surfactant, concentration, temperature, and the presence of co-surfactants or other additives. The mechanism of vesicle formation often involves the transition from micellar structures to lamellar sheets, which then close upon themselves to form vesicles. nih.gov Although direct evidence for vesicle formation by this compound is not detailed in the available search results, the broader class of amino acid-based surfactants is known to form a variety of self-assembled structures, including vesicles.

Interfacial Phenomena and Surface Activity Mechanisms

Mechanism of Surface Tension Reduction

Triethanolamine (B1662121) lauroyl glutamate (B1630785), like other surfactants, reduces the surface tension of water by adsorbing at the air-water interface. This phenomenon is driven by its amphiphilic molecular structure, which consists of a hydrophobic lauroyl (C12) tail and a hydrophilic head composed of a glutamic acid residue and a triethanolamine counterion. The hydrophobic tail orients itself away from the water, towards the air, while the hydrophilic head remains in the aqueous phase. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

Studies on sodium lauroyl glutamate have shown that it can significantly reduce the surface tension of water to values below 30 mN/m above its critical micelle concentration (CMC) of approximately 0.17 g/L. The effectiveness of surface tension reduction is influenced by the pH of the solution. For sodium lauroyl glutamate, a minimum in surface tension is observed around neutral pH. chalmers.se At this pH, the glutamate head group has a specific charge state that allows for efficient packing at the interface.

Adsorption Behavior at Liquid-Air and Liquid-Solid Interfaces

The adsorption of Triethanolamine lauroyl glutamate at interfaces is fundamental to its function as a surfactant. At the liquid-air interface, the molecules form a monolayer, which is responsible for the reduction in surface tension and the formation of foams. The packing of the surfactant molecules at this interface is influenced by factors such as pH and the presence of electrolytes.

At liquid-solid interfaces, this compound can adsorb onto surfaces, altering their properties. Research on the adsorption of sodium lauroyl glutamate onto cassiterite (a mineral surface) has demonstrated that the adsorption is a chemisorption process. mdpi.com The adsorption capacity increases with the concentration of the surfactant until a plateau is reached. mdpi.com This behavior is crucial in applications such as mineral flotation and in cosmetic formulations where the surfactant interacts with the skin and hair. The adsorption on skin proteins is believed to be reduced for acyl glutamates compared to harsher surfactants like sodium lauryl sulfate (B86663) (SLES), contributing to their mildness. mdpi.com

Foaming Mechanisms and Foam Stability Studies

This compound is known for its excellent foaming properties, which are critical in cleansing products. The formation of foam involves the entrapment of air in a liquid medium, stabilized by the surfactant molecules adsorbed at the liquid-air interface of the foam films (lamellae).

Influence of pH and Temperature on Foam Properties

The foaming characteristics of acyl glutamate surfactants are highly dependent on pH. For sodium lauroyl glutamate, maximum foam stability is observed at a neutral pH. chalmers.se This corresponds to the pH at which the surface tension is at its minimum, allowing for the formation of stable interfacial films. At lower pH values, the protonation of the carboxyl groups in the glutamate headgroup can lead to changes in solubility and packing, which may affect foam stability. chalmers.se

Temperature can also influence foam properties. Generally, an increase in temperature can decrease foam stability due to the increased kinetic energy of the molecules and faster drainage of the liquid from the foam lamellae.

Role of Gel Network Association Structures in Foam Films

The stability of foams can be significantly enhanced by the formation of structured phases within the foam lamellae. In the case of sodium lauroyl glutamate, the formation of a weak gel network in the foam film at low pH has been observed to improve foam duration. chalmers.se This gel network increases the viscosity of the lamellae, which slows down the rate of film thinning and rupture, thus stabilizing the foam. However, a very strong gel can be detrimental to foam stability. chalmers.se The formation of these gel networks can be induced by combining the surfactant with fatty alcohols. google.comgoogle.com

Effects of Acyl Chain Length and Head Group Modifications on Foaming

The molecular structure of the surfactant plays a crucial role in its foaming properties.

Acyl Chain Length: Studies on N-acyl glutamate and N-acyl phenylalaninate surfactants have shown that increasing the length of the acyl chain (from C12 to C18) leads to a decrease in foamability but an increase in foam stability. chalmers.se The longer hydrophobic tail enhances the intermolecular interactions within the foam film, leading to a more stable structure. However, the decreased water solubility of longer-chain surfactants can hinder the initial foam formation. chalmers.se

Head Group: The nature of the amino acid head group also has a significant impact. Glutamate surfactants, with their two carboxyl groups, exhibit different pH-dependent properties compared to surfactants with a single carboxyl group like glycinates. chalmers.se The presence of the triethanolamine counterion in this compound, a larger and more complex cation than sodium, can also influence the packing and interaction of the surfactant molecules at the interface, potentially affecting foam properties. The viscosity of an amino acid surfactant system was found to be lower with triethanolamine as a counterion compared to smaller inorganic ions like sodium. chalmers.se

Emulsification Properties and Emulsion Stability Mechanisms

This compound is utilized in the formulation of emulsions, where it acts as an emulsifier to stabilize the dispersion of one immiscible liquid in another (e.g., oil in water). It achieves this by adsorbing at the oil-water interface, forming a protective film that prevents the coalescence of the dispersed droplets.

Oil-in-Water and Water-in-Oil Emulsification Capabilities

This compound functions as an effective emulsifying agent, primarily facilitating the creation of stable oil-in-water (O/W) emulsions. chemicalbook.comkoreascience.kr In an O/W emulsion, oil droplets are dispersed throughout a continuous aqueous phase. The surfactant molecules arrange themselves at the oil-water interface, with their lipophilic lauroyl tails penetrating the oil droplets and their hydrophilic glutamate-triethanolamine heads oriented towards the continuous water phase. This action lowers the interfacial tension, reducing the energy required to form the small droplets characteristic of an emulsion.

The combination of a fatty acid (lauric acid) and triethanolamine is known to form anionic soaps that are excellent emulsifiers for producing fine-grained, stable O/W emulsions. chemicalbook.com When mixed, they create a system with a pH around 8, which is conducive to O/W emulsification. chemicalbook.com Studies on structurally similar N-acyl amino acids, such as Sodium N-(2-Dodecyl Succinoyl) l-Glutamate, have confirmed their utility as primary emulsifying agents for O/W cosmetic emulsions. koreascience.kr The emulsifying power of N-acyl glutamates is well-recognized, with longer-chain versions (C18) being specifically used for this purpose in skin care products. chalmers.se

While highly effective for O/W systems, the formation of stable water-in-oil (W/O) emulsions, where water droplets are dispersed in a continuous oil phase, is less characteristic for this type of surfactant. The molecular geometry and hydrophilic-lipophilic balance (HLB) of this compound inherently favor the curvature of the interfacial film that stabilizes oil droplets in water. However, under specific conditions, such as modifications in the formulation's oil phase or the presence of co-emulsifiers, its role in W/O systems could be explored, though it is not its primary function. The stability of W/O emulsions often requires surfactants with a lower HLB value and different packing parameters at the interface. nih.govresearchgate.net

The table below summarizes the expected emulsification performance based on the properties of N-acyl glutamates and triethanolamine soaps.

| Emulsion Type | Emulsification Capability | Stabilization Mechanism |

| Oil-in-Water (O/W) | High | Forms a stable interfacial film around oil droplets with hydrophilic heads in the water phase, reducing interfacial tension. |

| Water-in-Oil (W/O) | Low | Molecular structure does not typically favor the interfacial curvature required for stable W/O emulsions. |

Interfacial Film Formation and Stabilization Mechanisms

The stabilizing action of this compound in an emulsion is attributed to its ability to form a robust and resilient film at the oil-water interface. This process involves several key mechanisms:

Adsorption and Interfacial Tension Reduction : Upon introduction into an oil-water system, the surfactant molecules rapidly migrate and adsorb at the interface. This adsorption significantly lowers the interfacial tension between the two phases. N-acyl glutamate surfactants are known to reduce surface tension to values below 30 mN/m above their critical micelle concentration (CMC). atamanchemicals.com This reduction in tension facilitates the dispersion of one liquid into the other as fine droplets.

Intermolecular Interactions and Film Strength : The strength and stability of the interfacial film are enhanced by intermolecular interactions between the adsorbed surfactant molecules. The N-acyl glutamate structure contains an amide linkage, which is capable of forming strong hydrogen bonds. chalmers.se These hydrogen bonds, along with van der Waals interactions between the adjacent lauroyl chains, create a cohesive and structured film at the interface. Research on other N-acyl amino acid surfactants has shown that these interactions lead to the generation of strong adsorption films. researchgate.net

Electrostatic and Steric Repulsion : The hydrophilic head of this compound provides a barrier that prevents the dispersed droplets from coalescing. In the neutral to alkaline pH range where it is most effective as an emulsifier, the glutamate head group carries a negative charge. researchgate.netresearchgate.net This charge creates electrostatic repulsion between approaching droplets, a critical factor in preventing them from merging. Furthermore, the bulky triethanolamine and glutamate head groups provide a steric (physical) barrier, further contributing to the stability of the emulsion.

The combination of these mechanisms results in a viscoelastic interfacial film that can resist mechanical and thermal stresses, ensuring the long-term stability of the emulsion.

pH-Dependent Emulsifying Agent Behavior

The emulsifying properties of this compound are intrinsically linked to the pH of the aqueous phase. This dependency arises from the two carboxylic acid groups in the glutamate head, which can be protonated or deprotonated depending on the pH. academie-sciences.fr While specific data for the triethanolamine salt is limited, extensive research on the closely related Sodium Lauroyl Glutamate (SLG) provides a clear model for this behavior. researchgate.netresearchgate.net

The emulsifying ability of N-acyl glutamates is significantly enhanced in alkaline conditions. researchgate.netresearchgate.net At a higher pH (e.g., pH 8-10), both carboxylic acid groups on the glutamate head are deprotonated, resulting in a greater net negative charge. This increased charge density enhances the electrostatic repulsion between oil droplets, leading to more stable emulsions. researchgate.net This aligns with the fact that triethanolamine, when reacting with a fatty acid, creates a soap with a pH of approximately 8, an environment suitable for stable O/W emulsification. chemicalbook.com

This pH-responsive behavior allows for the tuning of formulation properties. For instance, this compound is an ideal emulsifier for neutral-to-alkaline cosmetic formulations where stable O/W emulsions are desired. specialchem.com

The table below illustrates the pH-dependent properties of N-lauroyl glutamate surfactants based on published research.

| pH Range | Protonation State of Glutamate Head | Dominant Molecular Form | Emulsifying Ability |

| Acidic (e.g., < 5) | Fully protonated | Less soluble form | Low (potential precipitation) |

| Near Neutral (e.g., 6-7) | Partially deprotonated (one -COO⁻ group) | Anionic/Zwitterionic character | Moderate |

| Alkaline (e.g., 8-10) | Fully deprotonated (two -COO⁻ groups) | Anionic (higher charge density) | High |

Molecular Interactions and Supramolecular Chemistry

Interactions with Other Surfactant Classes

The performance of triethanolamine (B1662121) lauroyl glutamate (B1630785) can be significantly enhanced through synergistic interactions when mixed with other types of surfactants. These interactions are primarily governed by the principles of mixed micelle formation and co-surfactant effects.

Synergistic Effects in Mixed Micelles (e.g., with zwitterionic or cationic surfactants)

When triethanolamine lauroyl glutamate is combined with zwitterionic or cationic surfactants, the resulting mixed micelles often exhibit properties that are superior to those of the individual components. This phenomenon, known as synergism, arises from favorable interactions between the different surfactant head groups and a reduction in electrostatic repulsion, leading to more compact and stable micelles.

The degree of synergism can be quantified by the interaction parameter, βm, derived from regular solution theory. A negative βm value indicates attractive interactions between the surfactant molecules in the micelle, signifying synergism. For synergism to be present in mixed micelle formation, two conditions must be met: βm must be negative, and its absolute value must be greater than the absolute value of the natural logarithm of the ratio of the critical micelle concentrations (CMCs) of the two surfactants (|βm| > |ln(CMC1/CMC2)|). nih.gov

In mixtures with cationic surfactants, the strong electrostatic attraction between the anionic carboxylate groups of this compound and the positive charge of the cationic head groups leads to a significant reduction in the CMC of the mixed system. This allows for the formation of micelles at much lower concentrations, enhancing efficiency in applications such as foaming and emulsification.

Table 1: Interaction Parameters in Mixed Surfactant Systems

| Surfactant System | Interaction Parameter (βm) | Observation |

|---|---|---|

| Zwitterionic/Cationic Gemini (B1671429) (12-s-12) | Negative values at high mole fractions of zwitterionic surfactant. nih.gov | Synergistic interactions leading to enhanced micelle stability. nih.gov |

| Zwitterionic/Cationic Gemini (12-5-12 & 12-6-12) | Negative values across the entire mole fraction range. nih.gov | Strong synergistic behavior. nih.gov |

Co-surfactant Effects on Self-Assembly and Solution Properties

The self-assembly behavior of this compound is highly dependent on factors such as concentration, temperature, and the degree of neutralization. researchgate.netlu.se In aqueous solutions, it can form various liquid crystalline phases, including isotropic micellar, hexagonal, and cubic phases. researchgate.netlu.se The presence of a co-surfactant can significantly influence the formation and stability of these self-assembled structures.

Co-surfactants, which are typically shorter-chain amphiphiles, can intercalate between the primary surfactant molecules in the micelles. This can alter the packing parameter of the surfactant, which is a measure of the relative size of the hydrophobic and hydrophilic parts of the molecule. By modifying the packing parameter, co-surfactants can induce transitions between different micellar shapes, such as from spherical to cylindrical micelles, or even to more complex structures like bicontinuous phases.

Studies on N-lauroyl-l-glutamate systems have shown that the stability of cubic phases, which consist of discrete micelles, is promoted by increasing the degree of neutralization. researchgate.netlu.se The addition of a co-surfactant can further modulate these phase transitions, offering a way to fine-tune the rheological and structural properties of the surfactant solution for specific applications.

Interactions with Polymers and Biomacromolecules

The interaction of this compound with polymers and biological macromolecules is of great importance in fields such as personal care, drug delivery, and material science. These interactions can lead to the formation of complex assemblies with unique properties.

Complex Formation with Polyelectrolytes (e.g., cationic cellulose (B213188) ether)

Due to its anionic nature, this compound readily interacts with positively charged polymers (polycations), such as cationic cellulose ethers. This interaction is primarily driven by electrostatic attraction between the negatively charged carboxylate groups of the surfactant and the positive charges on the polymer chain.

At low surfactant concentrations, the surfactant molecules bind to the polymer chain, forming a surfactant-polymer complex. As the surfactant concentration increases, cooperative binding occurs, leading to the formation of micelle-like aggregates along the polymer chain. This process can significantly alter the conformation of the polymer and the properties of the solution, such as viscosity and surface tension. The formation of these complexes is crucial for the deposition of conditioning agents onto hair and skin from rinse-off products.

Interaction with Proteins (e.g., Bovine Serum Albumin)

The interaction of surfactants with proteins is a critical area of study, with implications for protein stability, function, and formulation. nih.gov this compound, as an amino acid-based surfactant, is of particular interest due to its potential for specific interactions with proteins.

Studies involving N-lauroylglutamate and Bovine Serum Albumin (BSA), a widely used model protein, have provided insights into these interactions. nih.govresearchgate.net The binding of the surfactant to the protein can occur at specific sites, often within hydrophobic pockets of the protein structure. nih.gov Fluorescence spectroscopy is a common technique used to study these interactions, as the intrinsic fluorescence of tryptophan residues in the protein is sensitive to changes in their local environment upon surfactant binding. researchgate.netnih.govmdpi.com

Research has shown that N-lauroylglutamate can quench the fluorescence of BSA upon binding. researchgate.net The mechanism of this quenching and the binding constants can be determined by analyzing the fluorescence data at different temperatures. researchgate.net These studies have indicated that N-lauroylglutamate with two carboxylate groups (like the glutamate moiety in this compound) can stabilize the secondary structure of BSA at higher temperatures compared to surfactants with a single carboxylate group. researchgate.net This suggests that the presence of the two carboxylate groups plays a significant role in the interaction with the protein. researchgate.net

Table 2: Research Findings on N-Lauroylglutamate Interaction with Bovine Serum Albumin (BSA)

| Parameter | Observation |

|---|---|